Pamiparib

説明

Pamiparib (BGB-290) is an investigational small molecule inhibitor of PARP1 and PARP2 . It is being evaluated as a monotherapy in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers . It is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies .

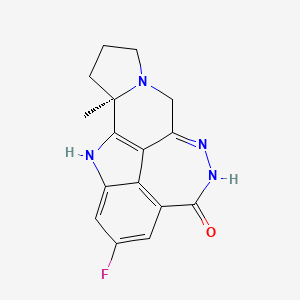

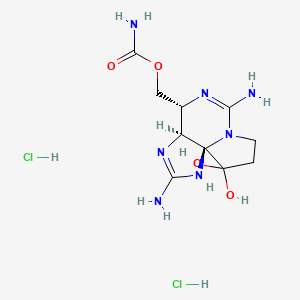

Molecular Structure Analysis

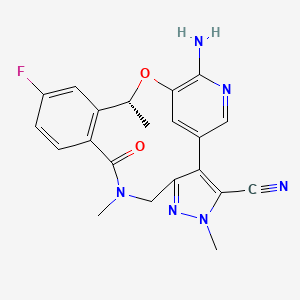

Pamiparib had IC 50 values of 1.3 and 0.92 nM for PARP-1 and -2, respectively . An X-ray cocrystal structure of pamiparib within PARP-1 revealed the drug binds to similar sites to other PARP inhibitors (e.g., niraparib and olaparib) .Chemical Reactions Analysis

Pamiparib selectively binds to PARP 1 and 2 and prevents PARP-mediated DNA repair . This leads to an accumulation of DNA strand breaks, inducing genomic instability and eventually causing apoptosis .Physical And Chemical Properties Analysis

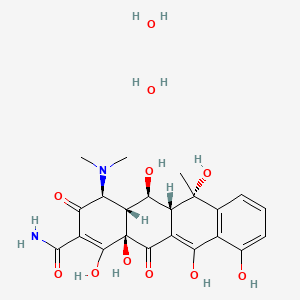

Pamiparib has a molecular formula of C16H15FN4O and an average mass of 298.315 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and no freely rotating bonds . Its topological polar surface area is 60 Å2, and it has a molar refractivity of 77.7±0.5 cm3 .科学的研究の応用

Specific Scientific Field

Oncology, specifically the treatment of Small Cell Lung Cancer .

Summary of the Application

Pamiparib, a PARP1/2 inhibitor, is being researched as a consolidation maintenance therapy in limited-stage SCLC . The high genomic instability and replication stress in SCLC have made PARP inhibitors a focus of research .

Methods of Application

In a single-arm, open-label phase II trial, patients aged 18–75 years with histologically/cytologically confirmed, limited-stage SCLC who have not progressed following definitive platinum-based cCRT and have an ECOG PS of 0 or 1 are enrolled . Participants receive pamiparib 40 mg twice daily every 3 weeks within 2 to 6 weeks after cCRT for up to 1 year or until disease progression according to RECIST v1.1 .

Results or Outcomes

The primary endpoint is the 1-year progression-free survival (PFS) rate assessed by investigators per RECIST v1.1 . Secondary endpoints include PFS, objective response rate, and duration of response assessed by investigators per RECIST 1.1, overall survival, time to distant metastasis, and safety .

Application in Ovarian Cancer

Specific Scientific Field

Oncology, specifically the treatment of Ovarian Cancer .

Summary of the Application

Pamiparib is approved in China for the treatment of germline BRCA mutation-associated recurrent advanced ovarian cancer previously treated with two or more lines of chemotherapy .

Methods of Application

In a Phase 1A/1B dose-escalation/dose-expansion study, adults (≥18 years) with advanced/metastatic cancer were enrolled . The dose-escalation phase evaluated the recommended Phase 2 dose (RP2D), maximum tolerated dose (MTD), and pharmacokinetics; the dose-expansion phase evaluated the antitumor activity and food effects .

Results or Outcomes

In the efficacy-evaluable population, the objective response rate (ORR) was 27.3% . In the epithelial ovarian cancer (EOC)-evaluable population, ORR was 41.2% .

Application in Fallopian Tube Cancer

Specific Scientific Field

Oncology, specifically the treatment of Fallopian Tube Cancer .

Summary of the Application

Pamiparib is approved in China for the treatment of germline BRCA mutation-associated recurrent advanced fallopian tube cancer previously treated with two or more lines of chemotherapy .

Methods of Application

In the BRIGHT Trial, a prospective, open-label, multicenter, phase II, umbrella study, patients with serous, endometrioid, or clear cell platinum-resistant, recurrent ovarian cancer are assigned to one of three experimental arms based on biomarkers . Patients with BRCA1/2 mutations receive pamiparib plus bevacizumab .

Results or Outcomes

The study aims to provide valuable data on the feasibility, safety, and effectiveness of pamiparib as a consolidation therapy . The correlation between molecular typing or gene expression profile of the disease and curative response will be further explored .

Safety And Hazards

Pamiparib is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided .

将来の方向性

Pamiparib is currently in global clinical development as a monotherapy, and in combination with other agents, including BeiGene’s investigational anti-PD1 antibody, tislelizumab (BGB-A317), for a variety of solid tumor malignancies . It is being evaluated in pivotal clinical trials in China in recurrent platinum-sensitive and BRCA1/2 mutated ovarian cancers .

特性

IUPAC Name |

(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENYZIUJOTUUNY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pamiparib | |

CAS RN |

1446261-44-4 | |

| Record name | Pamiparib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamiparib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAMIPARIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)